molecular formula C22H22N2O3S B2375544 (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1331722-22-5

(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2375544
CAS RN: 1331722-22-5
M. Wt: 394.49
InChI Key: BVFATJYBSMAUHY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Stability and Anti-Cancer Properties

A study by Karayel (2021) investigated the molecular stabilities and anti-cancer properties of various compounds, including benzimidazole derivatives with structural similarities to (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one. The research utilized density functional theory and molecular docking to understand the mechanism behind their anti-cancer properties, particularly as EGFR inhibitors (Karayel, 2021).

Synthesis and Bio-Evaluation for Antimicrobial, Antifungal, and Antimalarial Activity

Research by Shah et al. (2016) on the synthesis of novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide provides insight into the antimicrobial, antifungal, and antimalarial potential of compounds structurally related to (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one (Shah, Patel, Rajani, & Karia, 2016).

Design and Synthesis as Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) explored the synthesis of thiazole-aminopiperidine hybrid analogues, focusing on their role as inhibitors of Mycobacterium tuberculosis GyrB. This research is relevant for understanding the potential of (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one in the treatment of tuberculosis (Jeankumar et al., 2013).

Synthesis of Thiazole-Based Substituted Piperidinone Oximes for Antioxidant and Antimicrobial Activity

A study by Harini et al. (2017) focused on the synthesis of thiazole-based piperidinone oximes, analyzing their antioxidant and antimicrobial activities. This research contributes to understanding the potential applications of (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one in these areas (Harini, Kumar, Rangaswamy, & Naik, 2017).

Synthesis and Antidiabetic Activity

Patil et al. (2013) synthesized a novel series of substituted (E)-3-(Benzo [d]thiazol-2-ylamino) phenylprop-2-en-1-one and evaluated their antidiabetic activity. This research suggests potential applications of related compounds in diabetes treatment (Patil, Nandre, Ghosh, Rao, Chopade, Sridhar, Bhosale, & Bhosale, 2013).

properties

IUPAC Name

(E)-1-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-18-8-9-20-19(15-18)23-22(28-20)27-17-11-13-24(14-12-17)21(25)10-7-16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFATJYBSMAUHY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.